molecular formula C10H16N2O B13640681 5-Amino-1-pentyl-1,2-dihydropyridin-2-one

5-Amino-1-pentyl-1,2-dihydropyridin-2-one

Katalognummer: B13640681
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: GEYFZSDVLIHYKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-1-pentylpyridin-2(1h)-one is a heterocyclic organic compound with a pyridine ring substituted with an amino group and a pentyl chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-pentylpyridin-2(1h)-one typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-2(1h)-one.

    Alkylation: The pyridine-2(1h)-one is alkylated with a pentyl halide (e.g., pentyl bromide) under basic conditions to introduce the pentyl chain.

    Amination: The resulting 1-pentylpyridin-2(1h)-one is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 5-position.

Industrial Production Methods

Industrial production of 5-Amino-1-pentylpyridin-2(1h)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Amino-1-pentylpyridin-2(1h)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 5-Amino-1-pentylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Amino-1-hexylpyridin-2(1h)-one: Similar structure with a hexyl chain instead of a pentyl chain.

    5-Amino-1-butylpyridin-2(1h)-one: Similar structure with a butyl chain instead of a pentyl chain.

    5-Amino-1-pentylpyridin-3(1h)-one: Similar structure with the amino group at the 3-position instead of the 5-position.

Uniqueness

5-Amino-1-pentylpyridin-2(1h)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pentyl chain and the amino group at the 5-position provides distinct properties compared to its analogs.

Eigenschaften

Molekularformel

C10H16N2O

Molekulargewicht

180.25 g/mol

IUPAC-Name

5-amino-1-pentylpyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-9(11)5-6-10(12)13/h5-6,8H,2-4,7,11H2,1H3

InChI-Schlüssel

GEYFZSDVLIHYKI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C=C(C=CC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.